![molecular formula C12H12N4O3S B2950277 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid CAS No. 511284-39-2](/img/structure/B2950277.png)
3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid
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Overview
Description
The compound “3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid” is a chemical compound with the CAS Number: 730947-87-2 . It has a molecular weight of 306.35 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical modifications . For instance, the synthesis of a similar compound, N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, involved the conversion of 3-bromobenzoic acid into its methyl-3-bromobenzoate, which was then transformed into 3-bromobenzohydrazide. The final step involved the cyclization of the compound, producing its 1,2,4-triazole derivative. This intermediate was then coupled with different electrophiles, resulting in the formation of the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been established by NMR and MS analysis .Chemical Reactions Analysis
4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The density of a similar compound is predicted to be 1.60±0.1 g/cm3 .Mechanism of Action
Target of Action
The primary targets of the compound “3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid” are currently unknown. The compound is a derivative of 4-methyl-4H-1,2,4-triazole , which is known to interact with various biological targets.
Mode of Action
It is known that 4-methyl-4h-1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Triazole derivatives are known to interfere with various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
It is known that the solubility of a compound in water and organic solvents can significantly impact its bioavailability . This compound is soluble in acetone , which suggests that it may have good bioavailability.
Result of Action
It is known that triazole derivatives can have various biological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory activities .
Advantages and Limitations for Lab Experiments
One advantage of using 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds with similar properties. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
For the research on 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid include further studies on its mechanism of action, as well as its potential applications in other fields such as agriculture and food preservation. Additionally, research on improving the compound's solubility in water could lead to more efficient use in lab experiments.
Synthesis Methods
The synthesis of 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-bromoacetic acid, followed by the reaction of the resulting product with 3-aminobenzoic acid. The final product is obtained after purification through recrystallization.
Scientific Research Applications
3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid has been studied for its potential applications in various scientific fields. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
Safety and Hazards
properties
IUPAC Name |
3-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-16-7-13-15-12(16)20-6-10(17)14-9-4-2-3-8(5-9)11(18)19/h2-5,7H,6H2,1H3,(H,14,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOYILDEAZBWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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